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Introduction
PF-4800567 is a potent and highly selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a

serine/threonine kinase implicated in the regulation of various cellular processes, most notably

the circadian rhythm.[1] Developed by Pfizer, this small molecule has become an invaluable

tool for dissecting the specific roles of CK1ε in signaling pathways, distinguishing its functions

from the closely related isoform, CK1δ.[1][2]

Casein kinases are integral to the control of cell differentiation, proliferation, and metabolic

pathways.[3] Specifically, CK1ε is a key regulator of the circadian clock through the

phosphorylation of PERIOD (PER) proteins, which influences their stability and nuclear

translocation, thereby modulating the timing of the molecular clock.[1][2] PF-4800567 has been

shown to block CK1ε-mediated phosphorylation of PER proteins, leading to altered circadian

rhythms.[1][2] Beyond its role in circadian biology, CK1ε is also involved in other signaling

pathways, including the Wnt/β-catenin pathway, where it can influence the stability of β-catenin.

These application notes provide detailed protocols for the use of PF-4800567 in cell culture

experiments to study its effects on the circadian clock, Wnt signaling, and inflammation-induced

gene expression.
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Inhibitor Specificity and Potency
Target IC50 (nM) Reference

Casein Kinase 1 epsilon

(CK1ε)
32 [3]

Casein Kinase 1 delta (CK1δ) 711 [3]

Recommended Working Concentrations in Cell-Based
Assays

Assay Cell Line
Concentration
Range

Notes Reference

Circadian

Rhythm Period

Lengthening

Wild-Type (WT)

Fibroblasts
1 µM

A significant

lengthening of

the period was

observed at 1

µM.[4]

[4]

PER2 Protein

Degradation
COS-7 0.5 µM

Completely

blocks enhanced

PER2

degradation.[2]

[2]

Wnt/β-catenin

Signaling
HEK293STF3A 1 µM

Used to assess

Wnt/β-catenin

signaling after 16

hours of

treatment.

[5]

MMP-13

Expression

Inhibition

Mouse and

Human

Chondrocytes

1-10 µM

Mitigated the IL-

1β-induced

increase in

MMP-13 mRNA

and protein

levels.

[6]
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Signaling Pathways and Experimental Workflow
Circadian Clock Regulation by CK1ε
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Caption: Role of CK1ε in the circadian clock feedback loop.

Experimental Workflow for Circadian Rhythm Analysis
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Caption: Workflow for analyzing circadian rhythms in cell culture.

Experimental Protocols
Preparation of PF-4800567 Stock Solution

Reconstitution: PF-4800567 is soluble in DMSO.[3] To prepare a 10 mM stock solution,

dissolve 3.6 mg of PF-4800567 (MW: 359.81 g/mol ) in 1 mL of high-quality, anhydrous

DMSO.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage

(up to 1 year).[3]

Protocol 1: Circadian Rhythm Analysis using a
Luciferase Reporter Assay
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This protocol is adapted for use with cell lines stably expressing a luciferase reporter driven by

a clock gene promoter (e.g., PER2::LUC). U2OS or Rat1 fibroblast cell lines are commonly

used.

Materials:

PER2::LUC reporter cell line (e.g., U2OS-PER2::LUC)

Complete culture medium (e.g., DMEM with 10% FBS)

Synchronization agent (e.g., 100 nM Dexamethasone or 10 µM Forskolin)

Recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% Pen/Strep,

and 0.1 mM luciferin)

PF-4800567 stock solution (10 mM in DMSO)

35 mm culture dishes

Luminometer for real-time recording (e.g., LumiCycle)

Procedure:

Cell Seeding: Seed PER2::LUC cells in 35 mm culture dishes at a density that will result in a

confluent monolayer at the time of recording.

Synchronization: Once cells are confluent, replace the culture medium with medium

containing the synchronization agent (e.g., 100 nM dexamethasone). Incubate for 2 hours.

Treatment: After synchronization, wash the cells twice with PBS and replace the medium

with 2 mL of recording medium containing the desired final concentration of PF-4800567. A

vehicle control (DMSO) should be included. A typical concentration range for PF-4800567 is

0.1 µM to 10 µM.

Luminescence Recording: Immediately place the dishes in a luminometer and record

luminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude

of the circadian rhythm using appropriate software. A change in the period length in PF-
4800567-treated cells compared to the vehicle control indicates an effect on the circadian

clock.

Protocol 2: Wnt/β-catenin Signaling TCF/LEF Reporter
Assay
This protocol utilizes a HEK293 cell line stably expressing a TCF/LEF-driven luciferase reporter

to measure the activity of the Wnt/β-catenin signaling pathway.

Materials:

HEK293-TCF/LEF-luciferase reporter cell line

Complete culture medium (e.g., MEM with 10% FBS)

Assay medium (e.g., MEM with 0.5% FBS)

Wnt3a conditioned medium or recombinant Wnt3a

PF-4800567 stock solution (10 mM in DMSO)

White, clear-bottom 96-well plates

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed HEK293-TCF/LEF-luc cells in a white, clear-bottom 96-well plate at a

density of 30,000-40,000 cells per well in 100 µL of complete culture medium. Incubate

overnight.

Serum Starvation: The next day, replace the medium with 90 µL of assay medium and

incubate for 4-6 hours.
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Inhibitor Treatment: Add 10 µL of assay medium containing a 10x concentration of PF-
4800567 to the respective wells. A vehicle control (DMSO) should be included. A final

concentration of 1 µM PF-4800567 is a good starting point. Incubate for 1-2 hours.

Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to

stimulate the pathway. An unstimulated control should also be included.

Incubation: Incubate the plate for 16-24 hours at 37°C.

Luciferase Assay: Measure luciferase activity according to the manufacturer's instructions for

the chosen luciferase assay reagent.

Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g.,

Renilla luciferase) if applicable. Compare the luciferase activity in PF-4800567-treated wells

to the vehicle-treated wells to determine the effect of the inhibitor on Wnt/β-catenin signaling.

Protocol 3: Inhibition of IL-1β-Induced MMP-13
Expression in Chondrocytes
This protocol describes the use of PF-4800567 to investigate its effect on inflammation-induced

expression of matrix metalloproteinase-13 (MMP-13) in primary chondrocytes or a chondrocyte

cell line.

Materials:

Primary human or mouse chondrocytes, or a chondrocyte cell line (e.g., SW1353)

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

Serum-free medium

Recombinant human or mouse IL-1β

PF-4800567 stock solution (10 mM in DMSO)

6-well plates

Reagents for RNA extraction and qPCR, or for protein extraction and Western blotting
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Procedure:

Cell Seeding: Seed chondrocytes in 6-well plates and grow to 80-90% confluency in

complete culture medium.

Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24

hours.

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of PF-4800567 (e.g.,

1, 5, 10 µM) or vehicle (DMSO) in serum-free medium for 2 hours.

IL-1β Stimulation: Add IL-1β to the medium to a final concentration of 1-10 ng/mL to induce

MMP-13 expression.

Incubation: Incubate the cells for the desired time period. For mRNA analysis (qPCR), a 12-

24 hour incubation is typical. For protein analysis (Western blot), a 24-48 hour incubation is

recommended.

Sample Collection and Analysis:

For qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed

by quantitative PCR using primers specific for MMP-13 and a housekeeping gene for

normalization.

For Western Blot: Collect the culture supernatant for secreted MMP-13 analysis and/or

lyse the cells for intracellular protein analysis. Perform SDS-PAGE and Western blotting

using an antibody specific for MMP-13.

Data Analysis: Quantify the relative mRNA or protein levels of MMP-13. Compare the levels

in PF-4800567-treated, IL-1β-stimulated cells to those in cells stimulated with IL-1β alone to

determine the inhibitory effect of PF-4800567.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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